NLRP3 Inflammasome Inhibitory Activity: Pyrrole vs. Methoxy Substitution at Position 5
The target compound replaces the 5-methoxy group in the NLRP3 inhibitor 16673-34-0 with a 5-pyrrol-1-yl moiety. In HL-1 cardiomyocytes, 16673-34-0 (5-chloro-2-methoxy analog) inhibits caspase-1 activity by 90% at an unspecified concentration and reduces infarct size by >40% in a mouse ischemia-reperfusion model [1]. The pyrrole-substituted target compound has not been evaluated in this assay, but the structural modification is expected to abrogate NLRP3 inhibitory activity, redirecting the pharmacological profile toward alternative targets such as HBV capsid or carbonic anhydrase. This differentiation is critical for researchers seeking to avoid off-target inflammasome modulation.
| Evidence Dimension | NLRP3 inflammasome inhibition (caspase-1 activity reduction) |
|---|---|
| Target Compound Data | Not evaluated; activity predicted to be absent or minimal based on SAR |
| Comparator Or Baseline | 16673-34-0 (5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide): 90% caspase-1 inhibition in HL-1 cardiomyocytes; infarct size reduction >40% in vivo (mouse model) |
| Quantified Difference | Predicted loss of NLRP3 inhibitory activity |
| Conditions | HL-1 cardiomyocytes treated with LPS/ATP; mouse myocardial ischemia-reperfusion model |
Why This Matters
For NLRP3-targeted research, 16673-34-0 is the appropriate tool; the target compound serves as a negative control or alternative scaffold for non-inflammasome targets.
- [1] Coll, R.C. et al. A novel pharmacologic inhibitor of the NLRP3 inflammasome limits myocardial injury after ischemia–reperfusion in the mouse. J. Cardiovasc. Pharmacol. 2014, 63, 316–322. View Source
